![molecular formula C20H22N4O4 B1522363 1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid CAS No. 1111058-13-9](/img/structure/B1522363.png)

1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid

Vue d'ensemble

Description

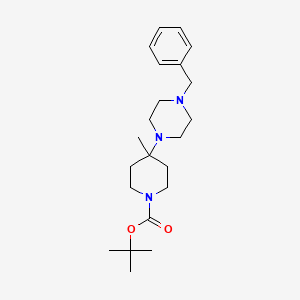

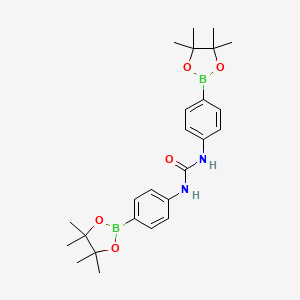

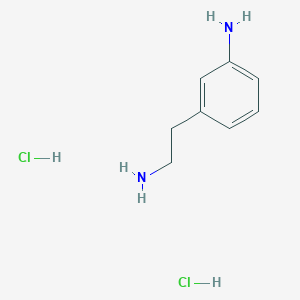

“1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid” is a compound with the molecular formula C20H22N4O4. It is a type of aromatic compound . Pyrazolo[1,5-a]pyrimidines, which this compound is a derivative of, are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H22N4O4/c1-27-17-4-3-14 (11-18 (17)28-2)15-12-16-19 (21-7-10-24 (16)22-15)23-8-5-13 (6-9-23)20 (25)26/h3-4,7,10-13H,5-6,8-9H2,1-2H3, (H,25,26) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 382.42 g/mol . It should be stored at a temperature of 28°C .Applications De Recherche Scientifique

CDK2 Inhibition for Cancer Treatment

Compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Antitumor Activity

These compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests potential antitumor applications .

Antimicrobial Activity

The pyrazolopyrimidine moiety, which is present in the compound, is used in the design of many pharmaceutical compounds that have antimicrobial applications .

Anti-Inflammatory and Antioxidant Applications

Compounds with the pyrazolopyrimidine moiety have also been used for anti-inflammatory and antioxidant applications .

Central Nervous System Stimulants and Sedatives

1,2,4-Triazole moieties, which are similar to the pyrazolo[1,5-a]pyrazin-4-yl moiety in the compound, have been incorporated into a wide variety of therapeutically interesting drug candidates, including central nervous system stimulants and sedatives .

Mécanisme D'action

Target of Action

Similar compounds have been known to target enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit the activity of ache, affecting normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

Compounds with similar structures have been reported to affect the production of reactive oxygen species (ros) and free radicals, which are produced through routine metabolic pathways and increase dramatically under cellular damage .

Pharmacokinetics

The compound’s molecular weight is 38242 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have been reported to cause a significant reduction in ache activity, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Action Environment

Similar compounds have been studied in various environments, including in vitro and in vivo settings, suggesting that environmental factors could potentially influence their action .

Propriétés

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-27-17-4-3-14(11-18(17)28-2)15-12-16-19(21-7-10-24(16)22-15)23-8-5-13(6-9-23)20(25)26/h3-4,7,10-13H,5-6,8-9H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHKGZYOYCLZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1522303.png)